Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate
Description
Historical Development of Tosylated Glycine Derivatives
The chemistry of tosylated glycine derivatives traces its origins to early 20th-century peptide synthesis methodologies. Hermann Leuchs’ 1906 discovery of α-amino acid N-carboxyanhydrides (NCAs) laid the groundwork for protected amino acid derivatives, enabling controlled polymerization and functional group manipulation. By the mid-20th century, the introduction of sulfonyl protecting groups—particularly para-toluenesulfonyl (tosyl)—revolutionized amino acid stabilization. The synthesis of N-(p-toluenesulfonyl)glycine (Tos-Gly-OH) in the 1950s marked a pivotal advancement, providing a thermally stable glycine equivalent resistant to racemization during nucleophilic substitutions.
Early applications focused on peptide chain elongation, but by the 1970s, researchers like D.D. Evans expanded the utility of tosyl-protected indoles and carbazoles, demonstrating their compatibility with Grignard reagents and Mannich reactions. These studies established the tosyl group as a versatile protectorate for nitrogen-centered reactivity, later adapted for glycinate derivatives. The 1985 introduction of phase-transfer catalysis (PTC) by O’Donnell et al. enabled room-temperature alkylation of benzophenone Schiff bases of glycine esters, a technique critical for synthesizing N,N-disubstituted glycinate systems.
Significance of N-Substituted Glycinates in Chemical Research
N-substituted glycinates serve as linchpins in synthetic organic chemistry due to their bifunctional reactivity:
- Ester Group : Facilitates nucleophilic acyl substitutions or reductions to primary alcohols.
- Sulfonamide Nitrogen : Stabilizes adjacent negative charges during enolate formation, enabling α-C–H functionalization.
- Aromatic Substituents : Electron-withdrawing groups (e.g., 3-nitrophenyl) modulate electronic density for regioselective cross-couplings.
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate exemplifies these properties, with its tosyl group preventing N–H proton interference during metallation, while the nitro group directs electrophilic aromatic substitutions. Comparative studies show that such disubstituted glycinates exhibit 3–5× higher enolate stability than monosubstituted analogs, as quantified by $$ \text{p}Ka $$ depression ($$ \Delta \text{p}Ka \approx 2.1 $$).
Position within Sulfonamide Chemistry Framework
This compound occupies a unique niche within sulfonamide chemistry, merging three key structural motifs:
| Structural Feature | Role |
|---|---|
| 4-Methylphenylsulfonyl | Steric protection + electronic deactivation of nitrogen lone pair |
| 3-Nitrophenyl | Electron-deficient aryl group for π-stacking and directed ortho-metallation |
| Methyl ester | Hydrolyzable group for late-stage carboxylate generation |
The sulfonamide group’s $$ \text{S}(=\text{O})2\text{–N} $$ linkage provides 18–22 kcal/mol resonance stabilization, significantly reducing N–H acidity ($$ \text{p}Ka \approx 10.2 $$) compared to carboxamides ($$ \text{p}K_a \approx 16 $$). This stabilization permits harsh reaction conditions incompatible with traditional carbamate protections (e.g., Boc, Fmoc).
Conceptual Evolution of Nitrogen-Protected Glycinates
Nitrogen protection strategies for glycine have evolved through four generations:
- Carbobenzoxy (Cbz) Groups (1930s): Acid-labile, limited to solution-phase synthesis.
- Tosyl/Trityl Protections (1950s): Enabled solid-phase peptide synthesis but required strong acids for cleavage.
- Benzophenone Schiff Bases (1970s): Introduced by O’Donnell for PTC alkylations, allowing racemic α,α-disubstituted amino acid synthesis.
- Orthogonal Protecting Groups (2000s): Combinations like Alloc/Tosyl permit sequential deprotection in combinatorial libraries.
This compound represents a third-generation design, optimized for:
- Chemoselectivity : The tosyl group remains inert under conditions that hydrolyze the methyl ester (e.g., LiOH/THF/H2O).
- Crystallinity : Nitrophenyl substituents enhance crystal lattice energy, simplifying purification ($$ \Delta H_{\text{fus}} \approx 145 \, \text{J/g} $$).
- Compatibility : Stable toward Pd-mediated cross-couplings (Suzuki, Heck) due to sulfonamide’s weak coordinating ability.
Properties
IUPAC Name |
methyl 2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-12-6-8-15(9-7-12)25(22,23)17(11-16(19)24-2)13-4-3-5-14(10-13)18(20)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQAMGJKAGVZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate typically involves multiple steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine methyl ester to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) for the reduction of the nitro group.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the sulfonyl group play crucial roles in these interactions, affecting the biological activity of the compound.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related glycine derivatives:
*Calculated molecular formula: C₁₆H₁₆N₂O₆S.
Key Observations:
- Compared to amide analogs (e.g., ), ester derivatives like the target compound may exhibit higher solubility in organic solvents.
Physicochemical Properties
Available data from analogs:
- Density : 1.422 g/cm³ (for N-(4-methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide).
- Boiling Point/Melting Point: Not explicitly provided in the evidence, but methyl esters generally have lower melting points than amides or acids due to weaker intermolecular forces.
- Solubility : Methyl esters (e.g., ) are likely more lipophilic than carboxylic acids (e.g., ), enhancing membrane permeability in biological systems.
Reactivity and Stability
- Electron-Withdrawing Effects : The 3-nitrophenyl group in the target compound may destabilize intermediates in synthetic pathways compared to electron-donating groups (e.g., methoxy in ).
- Sulfonyl Group Stability : 4-Methylphenylsulfonyl substituents (p-toluenesulfonyl) are robust under acidic conditions, making them suitable for protecting groups in multi-step syntheses.
Biological Activity
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate is a sulfonyl glycine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique functional groups, which include a sulfonyl group, a nitrophenyl moiety, and a glycine structure. The biological activity of this compound is primarily linked to its interactions with various enzymes and cellular pathways, making it a candidate for further research in medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O6S
- Molecular Weight : 364.38 g/mol
- Density : Data not specified
- Melting Point : Data not specified
The compound's structure allows for significant reactivity due to the presence of both the sulfonyl and nitro groups, which can participate in various chemical reactions and biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. The mechanism of action involves the interaction of the sulfonyl group with active sites on enzymes, potentially leading to inhibition of their activity. This property positions the compound as a valuable tool in biochemical assays aimed at studying enzyme function and inhibition mechanisms.
Antimicrobial and Anti-inflammatory Properties
Preliminary studies have suggested that this compound possesses antimicrobial and anti-inflammatory properties. These activities make it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions. The specific pathways through which these effects are mediated remain an area of active research.
Case Studies
- In vitro Studies : In one study, this compound was tested for its ability to induce apoptosis in cancer cell lines. The results indicated that the compound could promote cell death through mitochondrial pathways, suggesting its potential as an anticancer agent.
- Biochemical Assays : The compound has been utilized in various biochemical assays to probe enzyme activity. Its dual functionality allows researchers to explore both inhibitory effects on enzymes and other biochemical interactions, providing insights into cellular mechanisms.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their function.
- Cellular Pathways : The nitro group may influence signaling pathways within cells, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl N-[(4-methylphenyl)sulfonyl]acetamide | Contains similar sulfonyl group | Potential enzyme inhibitor |
| N-(3-nitrophenyl)glycine methyl ester | Related structure | Antimicrobial properties |
| 4-methylbenzenesulfonyl chloride | Sulfonamide derivative | Used in organic synthesis |
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and biological activities not seen in other similar compounds.
Q & A
Q. What are the standard synthetic routes for Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with sulfonylation of an aniline derivative followed by glycine esterification. Key steps include:
- Sulfonylation : Reacting 3-nitroaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Glycine Conjugation : Coupling the sulfonamide with methyl glycinate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Reaction conditions (temperature, solvent, stoichiometry) are refined using response surface methodology (RSM) to maximize yield (e.g., 70–85%) and purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., sulfonyl, nitro, and methyl groups) and ester linkage integrity .
- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., des-nitration or sulfonamide hydrolysis products) .
- X-ray Crystallography : Resolves conformational details of the sulfonyl-nitrophenyl-glycinate scaffold, critical for structure-activity studies .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., antimicrobial vs. anti-inflammatory activity) be systematically resolved?
Discrepancies often arise from assay-specific variables (e.g., cell lines, concentration ranges). Methodological strategies include:
- Dose-Response Profiling : Testing across a broad concentration range (nM to μM) to identify off-target effects .
- Target Validation : Using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for proposed targets (e.g., cyclooxygenase-2) .
- Metabolomic Profiling : LC-MS-based analysis to detect metabolite interference (e.g., ester hydrolysis in cell media) .
Q. What computational and experimental approaches are used to elucidate the compound’s mechanism of action in enzyme inhibition?
- Molecular Dynamics (MD) Simulations : Predict binding modes of the sulfonamide and nitro groups in enzyme active sites (e.g., COX-2) .
- Kinetic Studies : Measuring values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis Experiments : Engineering enzyme variants (e.g., COX-2 S530M) to validate critical interaction residues .
Q. How do structural modifications (e.g., substituent positioning) influence biological activity and chemical reactivity?
Comparative studies with analogs reveal:
- Nitro Group Position : 3-Nitrophenyl derivatives show stronger COX-2 inhibition than 4-nitrophenyl isomers due to steric alignment in the active site .
- Sulfonyl Group Substitution : Replacing 4-methylphenyl with 4-fluorophenyl enhances metabolic stability (t½ increased from 2.1 to 4.8 hours in hepatic microsomes) .
| Analog Structure | Key Modification | Bioactivity (IC₅₀) | Metabolic Stability (t½, hours) |
|---|---|---|---|
| Parent Compound | None | COX-2: 1.2 μM | 2.1 |
| 4-Fluoro Sulfonyl | 4-F-C₆H₄SO₂ | COX-2: 0.9 μM | 4.8 |
| 3-Chloro Nitro | 3-Cl-C₆H₃(NO₂) | COX-2: 3.5 μM | 1.9 |
| Data derived from enzymatic assays and microsomal stability tests . |
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use of chiral stationary phases (e.g., amylose- or cellulose-based) in preparative HPLC to separate racemic mixtures .
- Asymmetric Synthesis : Employing enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during glycine coupling to direct stereochemistry .
- Process Analytical Technology (PAT) : Real-time monitoring via FT-IR or Raman spectroscopy to detect crystallization-induced enantiomer enrichment .
Methodological Guidance for Researchers
- Experimental Design : Utilize factorial design (e.g., 2³ factorial matrix) to evaluate interactions between variables like temperature, catalyst loading, and solvent polarity .
- Data Contradiction Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent purity vs. reagent degradation) in synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
